molecular formula C20H23NS B12647894 Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- CAS No. 147701-86-8

Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl-

Katalognummer: B12647894
CAS-Nummer: 147701-86-8
Molekulargewicht: 309.5 g/mol
InChI-Schlüssel: OWNSMFZYFRWLRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenecarbothioamide group attached to a 4-cyclohexylphenyl ring with a methyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- typically involves the reaction of 4-cyclohexylphenylamine with benzenecarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The aromatic ring and cyclohexyl group contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy-: Similar structure but with a methoxy substituent instead of a methyl group.

    Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-chloro-: Contains a chloro substituent on the aromatic ring.

    Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-nitro-: Features a nitro group on the aromatic ring.

Uniqueness

Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- is unique due to its specific combination of substituents, which influence its chemical reactivity and biological activity. The presence of the methyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

Eigenschaften

CAS-Nummer

147701-86-8

Molekularformel

C20H23NS

Molekulargewicht

309.5 g/mol

IUPAC-Name

N-(4-cyclohexylphenyl)-4-methylbenzenecarbothioamide

InChI

InChI=1S/C20H23NS/c1-15-7-9-18(10-8-15)20(22)21-19-13-11-17(12-14-19)16-5-3-2-4-6-16/h7-14,16H,2-6H2,1H3,(H,21,22)

InChI-Schlüssel

OWNSMFZYFRWLRL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.